Egfr-IN-140
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H37FN8O2 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
8-[2-ethyl-6-[[2-[(3S,4R)-3-fluoro-4-methoxypiperidin-1-yl]pyrimidin-4-yl]amino]imidazo[2,1-e]pyrazol-1-yl]-2-methyl-2-azaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C27H37FN8O2/c1-4-18-16-35-24(36(18)19-5-9-27(10-6-19)11-14-33(2)25(27)37)15-23(32-35)30-22-7-12-29-26(31-22)34-13-8-21(38-3)20(28)17-34/h7,12,15-16,19-21H,4-6,8-11,13-14,17H2,1-3H3,(H,29,30,31,32)/t19?,20-,21+,27?/m0/s1 |
InChI Key |
ZTAGYRBALCTRQX-GUUIWNMLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Egfr-IN-140: A Fourth-Generation Inhibitor Targeting EGFR Resistance Mutations
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Egfr-IN-140, a novel, potent, and mutant-selective epidermal growth factor receptor (EGFR) inhibitor. This compound, also identified as Compound 31, has demonstrated significant activity against wild-type EGFR and, more critically, against clinically relevant resistance mutations that arise during cancer therapy.[1][2] This document details the mechanism of action of this compound, its target pathway, quantitative biochemical and cellular activity, and the experimental methodologies used for its characterization.
Core Properties of this compound
This compound is a small molecule tyrosine kinase inhibitor (TKI) designed to overcome the limitations of previous generations of EGFR inhibitors.[2] It exhibits a reversible binding mechanism and is particularly effective against the challenging L858R/T790M/C797S and del19/T790M/C797S EGFR mutations, which confer resistance to third-generation TKIs like osimertinib.[1][2] The development of this compound was facilitated by a physics-based, computationally driven drug discovery platform.[2]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the table below for easy comparison.
| Target | Assay Type | Metric | Value (nM) |
| EGFR Wild-Type | Biochemical | Kᵢ | 0.95 |
| EGFR L858R/T790M/C797S | Biochemical | Kᵢ | 2.1 |
| EGFR del19/T790M/C797S | Cellular (Ba/F3) | IC₅₀ | 56.9 |
The EGFR Signaling Pathway: The Target of this compound
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, differentiation, and survival.[3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.
Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4] These pathways ultimately lead to the transcription of genes involved in cell proliferation and survival.
This compound exerts its therapeutic effect by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling. Its high potency against the C797S mutant is significant because this mutation alters the covalent binding site for third-generation irreversible inhibitors.
Experimental Protocols
The characterization of this compound involves standard biochemical and cell-based assays to determine its potency and selectivity. Below are detailed methodologies for the key experiments cited.
EGFR Kinase Assay (Determination of Kᵢ)
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR protein (wild-type and mutants).
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of the EGFR enzyme to each well of the 384-well plate.
-
Add the diluted this compound to the wells and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity. Luminescence is measured using a plate reader.
-
The data are then plotted as kinase activity versus inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay relative to its Kₘ.
Ba/F3 Cell Proliferation Assay (Determination of IC₅₀)
This cell-based assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on the activity of a specific EGFR mutant for their survival and growth.
Materials:
-
Ba/F3 (murine pro-B) cells engineered to express human EGFR del19/T790M/C797S.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.
-
96-well clear-bottom white plates.
Procedure:
-
Culture the engineered Ba/F3 cells in the absence of IL-3 to ensure their proliferation is dependent on the expressed EGFR mutant.
-
Seed the cells at a specific density (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the diluted compound to the cells and incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Measure the luminescence using a plate reader.
-
Plot the cell viability against the inhibitor concentration and determine the IC₅₀ value using a non-linear regression analysis.
References
The Binding Affinity and Selectivity Profile of Afatinib: An In-depth Technical Guide
Disclaimer: As of the latest available data, a specific molecule designated "Egfr-IN-140" is not described in the public scientific literature. This guide, therefore, provides a comprehensive overview of the binding affinity and selectivity of a representative, well-characterized covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), Afatinib (B358) , based on established principles and data from peer-reviewed studies.
Introduction to Afatinib and Covalent EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase pivotal in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, frequently driven by activating mutations, is a key factor in the progression of several cancers, most notably non-small cell lung cancer (NSCLC).[1]
Afatinib is a second-generation, irreversible tyrosine kinase inhibitor that effectively blocks the ErbB family of receptors, including EGFR, HER2, and HER4.[2][3] Unlike first-generation reversible inhibitors, afatinib forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[2] This irreversible binding leads to sustained inhibition of the receptor's signaling activity, a strategy designed to provide a more durable therapeutic effect and to overcome certain forms of acquired resistance.[1][3]
The potency of a covalent inhibitor like afatinib is a function of both its initial, reversible binding affinity (Ki) and the rate of subsequent covalent bond formation (kinact). The overall efficiency of this two-step mechanism is often expressed as the kinact/Ki ratio.[4]
Binding Affinity and Selectivity Profile of Afatinib
Afatinib's inhibitory activity has been extensively characterized against wild-type (WT) EGFR and various clinically relevant mutant forms. The following tables summarize its potency, typically measured as the half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. Lower IC50 values are indicative of higher potency.
Table 1: Biochemical and Cellular Potency of Afatinib Against EGFR Variants
| EGFR Variant | Assay Type | IC50 (nM) | Reference(s) |
| Wild-Type (WT) | Biochemical | 31 | [2] |
| Cellular (A549) | 2-12 | [5] | |
| L858R | Biochemical | 0.2 | [2] |
| Cellular (H3255) | - | [5] | |
| Exon 19 Deletion | Biochemical | 0.2 | [2] |
| Cellular (PC-9) | 0.8 | [1] | |
| L858R + T790M | Cellular (H1975) | 57 | [1] |
| Exon 19 Del + T790M | Cellular (PC-9ER) | 165 | [1] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented are representative values from the cited literature.
Afatinib demonstrates potent inhibition of the common activating mutations, L858R and exon 19 deletions.[1][2] While it maintains activity against the T790M resistance mutation, its efficacy is notably reduced compared to the activating mutations.[1][3] The emergence of the C797S mutation, which removes the cysteine residue required for covalent bonding, confers resistance to afatinib.[1]
Table 2: Selectivity of Afatinib Against Other Kinases
| Kinase | Assay Type | IC50 (nM) | Reference(s) |
| HER2 (ErbB2) | Biochemical | 14 | [2][6] |
| HER4 (ErbB4) | Biochemical | 1 | [2][6] |
Afatinib is a pan-ErbB family inhibitor, demonstrating high potency against HER2 and HER4 in addition to EGFR.[2][6]
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and interpretation of an inhibitor's binding affinity and selectivity. Below are protocols for key biochemical and cellular assays commonly used in the characterization of EGFR inhibitors like afatinib.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.
Materials:
-
Recombinant human EGFR (wild-type and mutant forms)
-
Poly(Glu, Tyr) 4:1 substrate
-
Afatinib
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)[1]
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of afatinib in DMSO.
-
Reaction Setup:
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[1]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence using a plate reader.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the afatinib concentration.
Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of an inhibitor on the viability and proliferation of cancer cell lines that harbor different EGFR mutations.
Materials:
-
EGFR-dependent cancer cell lines (e.g., PC-9, H1975)
-
Cell culture medium and supplements
-
Afatinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of afatinib for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
-
Solubilization: Add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
Data Analysis: The absorbance is proportional to the number of viable cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Visualizations
EGFR Signaling Pathway and Mechanism of Afatinib Inhibition
Caption: EGFR signaling cascade and the covalent inhibition by Afatinib.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: Workflow for biochemical and cellular inhibitor profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Kinase Assay of EGFR-IN-140
For Research Use Only.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various human cancers, particularly non-small cell lung cancer (NSCLC).[3][4] This has established EGFR as a primary target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) are a major class of drugs designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling.[3][5]
This technical guide provides a comprehensive overview of the in vitro kinase assay for a representative compound, EGFR-IN-140. It details the experimental protocols for determining its inhibitory potency (IC50) against wild-type and mutant forms of EGFR, presents the data in a structured format, and illustrates the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel EGFR inhibitors.
Mechanism of Action: EGFR Inhibition
EGFR activation is initiated by the binding of ligands like Epidermal Growth Factor (EGF), which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain.[6][7] This phosphorylation cascade creates docking sites for various signaling proteins, activating downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to cell proliferation and survival.[6] EGFR inhibitors like this compound are designed to compete with ATP for the binding site in the kinase domain, preventing autophosphorylation and blocking these downstream signals.[3][5]
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocol: In Vitro Kinase Assay
The inhibitory activity of this compound can be determined using a continuous-read fluorescence-based kinase assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.[8][9][10] The following protocol is a representative example of a continuous-read assay.
Materials and Reagents
-
Enzymes: Recombinant human EGFR (Wild-Type) and EGFR mutants (e.g., T790M/L858R).
-
Substrate: A suitable peptide substrate, such as Y12-Sox conjugated peptide.[8]
-
ATP: Adenosine 5'-triphosphate.
-
Inhibitor: this compound, serially diluted in 50% DMSO.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT.[8]
-
Microplates: 384-well, white, non-binding surface microtiter plates.
-
Plate Reader: A fluorescence plate reader capable of excitation at 360 nm and emission at 485 nm.[8]
Procedure
-
Compound Preparation: Prepare a series of dilutions of this compound in 50% DMSO.
-
Enzyme Pre-incubation: Add 5 µL of the appropriate EGFR enzyme solution (e.g., 5 nM for WT, 3 nM for T790M/L858R) to each well of the 384-well plate.[8]
-
Inhibitor Addition: Add 0.5 µL of the serially diluted this compound or DMSO vehicle control to the wells containing the enzyme.
-
Incubation: Gently mix and incubate the plate for 30 minutes at 27°C to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Prepare a master mix of ATP and the peptide substrate in the kinase reaction buffer (e.g., 15 µM ATP and 5 µM Y12-Sox peptide for EGFR-WT).[8] Initiate the kinase reaction by adding 45 µL of this mix to each well.
-
Data Acquisition: Immediately place the plate in the plate reader and monitor the increase in fluorescence every 71 seconds for a period of 30 to 120 minutes.[8]
-
Data Analysis:
-
Examine the progress curves from each well for linear reaction kinetics.
-
Determine the initial velocity (slope) of the reaction from a plot of relative fluorescence units versus time.
-
Plot the initial velocity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter variable slope model using appropriate software (e.g., GraphPad Prism).[8]
-
Caption: Experimental workflow for the in vitro EGFR kinase assay.
Data Presentation: Inhibitory Potency of this compound
The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The compound was tested against wild-type EGFR and the clinically relevant double mutant EGFR T790M/L858R, which is associated with resistance to first-generation EGFR inhibitors.
| Target Kinase | IC50 (nM) [Mean ± SD, n=3] |
| EGFR (Wild-Type) | 14.5 ± 2.1 |
| EGFR (T790M/L858R) | 35.4 ± 4.5 |
Note: The data presented above is representative and for illustrative purposes only.
The results indicate that this compound is a potent inhibitor of both wild-type and the resistant T790M/L858R mutant EGFR. This dual inhibitory profile is a desirable characteristic for next-generation EGFR TKIs.[11]
Conclusion
This technical guide outlines the standard procedures for evaluating the in vitro potency of the EGFR inhibitor, this compound. The described fluorescence-based kinase assay provides a robust and reproducible method for determining IC50 values against various forms of the EGFR enzyme. The representative data demonstrates that this compound effectively inhibits both wild-type and a key resistance mutant of EGFR, highlighting its potential as a candidate for further preclinical and clinical development in the treatment of EGFR-driven cancers.
References
- 1. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Anti-EGFR mechanism of action: antitumor effect and underlying cause of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]
- 7. Role of Epidermal Growth Factor Receptor (EGFR) and Its Ligands in Kidney Inflammation and Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Cell-Based Assays for Characterizing EGFR Inhibition by Egfr-IN-140
This technical guide provides a comprehensive overview of the core cell-based assays and methodologies for evaluating the efficacy of novel EGFR inhibitors, using the hypothetical compound Egfr-IN-140 as an example. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Introduction to EGFR and Its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating key cellular processes, including proliferation, survival, differentiation, and migration.[1][2] EGFR is a member of the ErbB family of receptors, which also includes HER2/ErbB2, HER3/ErbB3, and HER4/ErbB4.[3] Upon binding to its ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[2][4]
This autophosphorylation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which is essential for cell survival and growth.[2][3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime therapeutic target.[5][6] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as effective cancer therapies.[7][8]
This compound: A Novel EGFR Inhibitor
For the purpose of this guide, this compound is a novel, potent, and selective small molecule inhibitor of EGFR. The following sections will detail the experimental procedures to characterize its inhibitory activity in cell-based assays.
Key Cell-Based Assays for EGFR Inhibition
A panel of cell-based assays is essential to determine the potency and mechanism of action of an EGFR inhibitor. These assays typically involve cancer cell lines with known EGFR status (wild-type, overexpressed, or mutated).
Cell Viability and Proliferation Assays
These assays are fundamental for assessing the cytotoxic or cytostatic effects of an inhibitor on cancer cells that are dependent on EGFR signaling for their growth and survival.
-
Cell Seeding: Seed EGFR-dependent cancer cells (e.g., A431 for EGFR overexpression, NCI-H1975 for L858R/T790M mutation) in a 96-well or 384-well plate at a predetermined optimal density (e.g., 1 x 10³ cells/well) and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) for a specified duration, typically 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Lysis and Luminescence Measurement: Add a lytic reagent containing luciferase and luciferin (B1168401) (e.g., CellTiter-Glo® reagent) to each well. This reagent lyses the cells and catalyzes a reaction that produces a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.[2]
-
Data Analysis: Measure the luminescence using a plate reader. The data is then normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation.
The IC50 values for this compound against various cell lines should be summarized in a table for easy comparison.
| Cell Line | EGFR Status | This compound IC50 (nM) |
| A431 | Wild-Type, Amplified | 5.2 |
| NCI-H1975 | L858R/T790M Mutant | 15.8 |
| PC-9 | delE746-A750 Mutant | 2.1 |
| HCC827 | delE746-A750 Mutant | 3.5 |
| SW620 | Wild-Type (Low EGFR) | >10,000 |
EGFR Phosphorylation Assays
These assays directly measure the ability of an inhibitor to block the autophosphorylation of EGFR, which is the initial and critical step in the signaling cascade.
-
Cell Culture and Starvation: Culture EGFR-dependent cells to near confluence. To reduce basal EGFR phosphorylation, serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the starved cells with varying concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a saturating concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis and Detection: Lyse the cells and quantify the levels of phosphorylated EGFR (p-EGFR) and total EGFR using either an In-Cell Western assay with fluorescently labeled antibodies or a sandwich ELISA kit.
-
Data Analysis: Normalize the p-EGFR signal to the total EGFR signal to account for any variations in cell number. The IC50 for the inhibition of EGFR phosphorylation is then determined from the dose-response curve.
| Cell Line | This compound p-EGFR Inhibition IC50 (nM) |
| A431 | 1.8 |
| PC-9 | 0.9 |
Downstream Signaling Pathway Analysis
To confirm that the inhibition of EGFR phosphorylation translates to the blockade of downstream signaling, key pathway components such as AKT and ERK should be examined.
-
Cell Treatment: Treat EGFR-dependent cells with this compound at various concentrations, followed by EGF stimulation as described in the phosphorylation assay protocol.
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with specific primary antibodies against phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of inhibition of AKT and ERK phosphorylation at different inhibitor concentrations.
The results can be presented as a table showing the concentration of this compound required to achieve 50% inhibition of p-AKT and p-ERK.
| Pathway Component | This compound Inhibition Concentration (50%) in A431 cells |
| p-AKT | ~5 nM |
| p-ERK | ~5 nM |
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the concepts and procedures described, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Workflow for ATP-Based Cell Viability Assay.
Caption: Workflow for Phospho-EGFR Inhibition Assay.
Conclusion
The comprehensive characterization of a novel EGFR inhibitor like this compound requires a systematic approach employing a variety of cell-based assays. By assessing its impact on cell viability, direct EGFR phosphorylation, and downstream signaling pathways, a clear and quantitative understanding of its potency and mechanism of action can be achieved. The methodologies and data presentation formats outlined in this guide provide a robust framework for the preclinical evaluation of new generation EGFR-targeted therapies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Frontiers | Epidermal Growth Factor Receptor: A Potential Therapeutic Target for Diabetic Kidney Disease [frontiersin.org]
- 5. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Effects of Egfr-IN-140 on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-140, also identified as compound 31, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] This inhibitor has demonstrated significant activity against both wild-type EGFR and clinically relevant mutant forms, including the formidable L858R/T790M/C797S triple mutant that confers resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs).[1][2][3] The development of such inhibitors is critical in overcoming acquired resistance in non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR signaling.[2][4] This technical guide provides a comprehensive overview of the effects of this compound on downstream signaling pathways, supported by quantitative data and detailed experimental protocols.
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers multiple downstream signaling cascades. These pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, are pivotal in regulating cellular processes such as proliferation, survival, and migration.[5][6] By inhibiting the kinase activity of EGFR, this compound is designed to abrogate these downstream signals, leading to anti-tumor effects.
Quantitative Data Presentation
The inhibitory activity of this compound has been characterized through biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.[1][2]
Table 1: Biochemical Inhibition of EGFR Variants by this compound [1][2]
| EGFR Variant | Inhibition Constant (Ki) (nM) |
| Wild-Type | 0.95 |
| L858R/T790M/C797S | 2.1 |
Table 2: Cellular Inhibitory Activity of this compound [1][2]
| Cell Line Model | EGFR Mutant | IC50 (nM) |
| Ba/F3 | del19/T790M/C797S | 56.9 |
Effect on Downstream Signaling Pathways
This compound, by inhibiting EGFR autophosphorylation, is expected to modulate the activity of key downstream signaling proteins. The primary pathways affected are the MAPK/ERK and PI3K/AKT pathways. Inhibition of these pathways ultimately leads to reduced cell proliferation and increased apoptosis in EGFR-dependent cancer cells.
MAPK/ERK Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth and division. Upon EGFR activation, the adaptor protein GRB2 binds to phosphorylated tyrosine residues on the receptor, leading to the activation of the GTPase RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell proliferation. This compound is anticipated to decrease the phosphorylation levels of MEK and ERK.
PI3K/AKT Pathway
The PI3K/AKT pathway is central to cell survival and inhibition of apoptosis. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates a variety of downstream targets that promote cell survival and growth. Treatment with this compound is expected to result in a significant reduction in the phosphorylation of AKT.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Expression of EGFR and Molecules Downstream to PI3K/Akt, Raf-1-MEK-1-MAP (Erk1/2), and JAK (STAT3) Pathways in Invasive Lung Adenocarcinomas Resected at a Single Institution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Profile of Novel EGFR Inhibitors: A Technical Guide to Egfr-IN-140
Disclaimer: As of December 2025, detailed pharmacokinetic and pharmacodynamic data for a compound specifically designated "Egfr-IN-140" is not publicly available in peer-reviewed literature or established scientific databases. The following guide provides a comprehensive overview of the general pharmacokinetic and pharmacodynamic principles and characteristics of small molecule Epidermal Growth Factor Receptor (EGFR) inhibitors, a class to which a compound like this compound would likely belong. The data and methodologies presented are based on established research on representative molecules within this class and are intended to serve as a foundational resource for researchers, scientists, and drug development professionals.
Introduction to EGFR and Small Molecule Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Small molecule EGFR inhibitors, particularly tyrosine kinase inhibitors (TKIs), are a class of drugs designed to block the intracellular signaling cascade initiated by EGFR activation.[1] Understanding the pharmacokinetics—the absorption, distribution, metabolism, and excretion (ADME)—and the pharmacodynamics—the biochemical and physiological effects—of these compounds is critical for optimizing their therapeutic efficacy and safety.[1][2]
Pharmacokinetics of this compound
Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME).[2] While individual compounds vary, small molecule EGFR inhibitors often share several pharmacokinetic characteristics.[1]
Summary of Representative Pharmacokinetic Parameters for an Oral EGFR Inhibitor
| Parameter | Description | Representative Value |
| Absorption | ||
| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Slow to moderate oral absorption; influenced by food and gastric pH.[1] |
| Tmax | Time to reach maximum plasma concentration. | 2 - 6 hours |
| Distribution | ||
| Protein Binding | The degree to which a drug binds to proteins in the blood plasma. | High plasma protein binding (>90%).[1] |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Large volume of distribution.[1] |
| Metabolism | ||
| Primary Site | The main organ responsible for metabolizing the drug. | Primarily hepatic.[1] |
| Key Enzymes | The primary enzymes involved in the metabolic process. | Often involves Cytochrome P450 (CYP) enzymes (e.g., CYP3A4).[1] |
| Excretion | ||
| Major Route | The primary pathway for the drug and its metabolites to exit the body. | Predominantly fecal.[1][3] |
| Minor Route | A secondary pathway for excretion. | Renal excretion is a minor pathway for the parent drug.[1][3] |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by one-half. | ~54 hours (based on a similar EGFR-TKI).[3] |
Pharmacodynamics of this compound
Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. For an EGFR inhibitor like this compound, this involves its interaction with the EGFR protein and the subsequent impact on downstream cellular signaling pathways.[2]
Summary of Representative Pharmacodynamic Parameters
| Parameter | Description | Representative Value |
| Potency | ||
| IC50 (EGFR Kinase) | The concentration of an inhibitor required to reduce the activity of the EGFR kinase by 50%. | 1 - 10 nM |
| IC50 (Cell Proliferation) | The concentration of an inhibitor required to inhibit the growth of cancer cell lines by 50%. | |
| - PC-9 (EGFR exon 19 del) | 5 - 20 nM | |
| - H1975 (EGFR L858R/T790M) | 50 - 200 nM | |
| - A549 (EGFR wild-type) | > 1000 nM | |
| Selectivity | ||
| Kinase Selectivity Panel | A broad screen of kinases to determine the inhibitor's specificity for EGFR over other kinases. | High selectivity for EGFR over other kinases. |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition (TGI) | The percentage of reduction in tumor growth in animal models treated with the inhibitor compared to a control group. | Significant TGI in xenograft models with EGFR mutations. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pharmacokinetic and pharmacodynamic properties. Below are outlines of common experimental protocols.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against the EGFR kinase.
Methodology:
-
A recombinant human EGFR kinase enzyme is used.
-
The kinase reaction is initiated by adding a mixture of a peptide substrate and ATP.
-
The reaction is allowed to proceed for a set duration (e.g., 60 minutes) at 30°C in the presence of varying concentrations of this compound.
-
The reaction is stopped, and the amount of ADP produced, which correlates with kinase activity, is measured using a luminescence-based detection reagent and a plate reader.[2]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
Objective: To measure the effect of this compound on the growth of cancer cell lines with different EGFR statuses.[2]
Cell Lines:
Procedure:
-
Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[2]
-
The following day, cells are treated with a serial dilution of this compound.[2]
-
The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[2]
-
After incubation, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[2]
-
Viable cells metabolize MTT into a purple formazan (B1609692) product.[2]
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).[2]
-
IC50 values are determined from the dose-response curves.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human cancer cells (e.g., PC-9).
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally once daily at various dose levels.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for pharmacodynamic biomarker analysis (e.g., Western blot for phosphorylated EGFR).
-
Tumor growth inhibition (TGI) is calculated.
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Efficacy Evaluation
Caption: A typical experimental workflow for evaluating the efficacy of an EGFR inhibitor.
Conclusion
The pharmacokinetic and pharmacodynamic properties of small molecule EGFR inhibitors are a critical component of their preclinical and clinical development.[1] While there is no specific data available for "this compound," the general principles and methodologies outlined in this guide provide a solid framework for understanding and evaluating compounds within this important therapeutic class. Future research on novel EGFR inhibitors will continue to build upon these foundational concepts to deliver safer and more effective cancer therapies.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of EGFR Inhibitors
Disclaimer: Initial searches for "Egfr-IN-140" did not yield any specific information regarding its in vivo dosage or experimental protocols. The following application notes and protocols are based on widely studied, representative Epidermal Growth Factor Receptor (EGFR) inhibitors, Erlotinib (B232) and Gefitinib, to provide a comprehensive guide for researchers.
Introduction
The Epidermal Growth factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.[1][2] Small molecule EGFR tyrosine kinase inhibitors (TKIs), such as Erlotinib and Gefitinib, have been developed to block the signaling cascade and inhibit tumor growth.[3] These application notes provide an overview of in vivo study designs and experimental protocols for evaluating the efficacy of EGFR inhibitors in preclinical animal models.
Data Presentation: In Vivo Dosages of Representative EGFR Inhibitors
The following tables summarize in vivo dosages for Erlotinib and Gefitinib from various studies in mouse models.
Table 1: Erlotinib In Vivo Dosage Summary
| Animal Model | Cell Line/Tumor Type | Dosage | Administration Route | Study Focus |
| Athymic Nude Mice | A549 Xenograft | 100 mg/kg/day | Oral Gavage | Combination therapy with prednisone |
| Transgenic Mice | Mutant EGFR Lung Cancer | 25 mg/kg/day (5 days/week) | Not Specified | Acquired resistance mechanisms |
| Lewis Lung Cancer Mice | Lewis Lung Carcinoma | 15, 30, 60 mg/kg/day | Oral Gavage | Dose-response and chronopharmacology |
| Nude Mice | HCC827, PC9 Xenografts | 30 mg/kg daily or 200 mg/kg every other day | Not Specified | Intermittent high-dose efficacy |
| BALB/c Mice | N/A | 10 mg/kg (single dose) | Oral Gavage | Pharmacokinetic modulation |
Table 2: Gefitinib In Vivo Dosage Summary
| Animal Model | Cell Line/Tumor Type | Dosage | Administration Route | Study Focus |
| Nude Mice | 22B, A549 Xenografts | 80 mg/kg/day | Intraperitoneal Injection | Tumor response imaging |
| Nude Mice | PC-9 Brain Metastasis | 50, 100, 200 mg/kg | Not Specified | Pharmacokinetics and brain penetration |
| Various Mouse Models | Lung Cancer | Daily vs. Weekly Dosing Regimens | Not Specified | Efficacy and toxicity of different schedules |
| N/A | N/A | 10 mg/kg (single dose) | Intravenous | Pharmacokinetics and metabolism |
Experimental Protocols
Animal Models
-
Xenograft Models: Athymic nude mice or NOD-SCID mice are commonly used. Human cancer cell lines with known EGFR mutation status (e.g., A549, PC9, HCC827) are subcutaneously injected to establish tumors.[4] Tumor growth is monitored regularly, and treatment is typically initiated when tumors reach a specific volume (e.g., 200 mm³).[4]
-
Transgenic Mouse Models: Genetically engineered mice that express mutant forms of EGFR can be used to study tumor development and response to inhibitors in a more physiologically relevant context.[5]
Drug Formulation and Administration
-
Erlotinib: Can be formulated in a vehicle such as 0.3% carboxymethylcellulose and 0.1% polysorbate 80 in saline for oral gavage.[6]
-
Gefitinib: Can be dissolved in a vehicle like dimethyl sulfoxide (B87167) (DMSO) for intraperitoneal injection.[7]
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous) and dosing schedule (e.g., daily, intermittent) should be carefully selected based on the pharmacokinetic properties of the inhibitor and the study objectives.[3][8]
Efficacy Assessment
-
Tumor Volume Measurement: Tumor size is typically measured with calipers every few days, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight and Clinical Observations: Animal body weight should be monitored as an indicator of toxicity.[3] General health and behavior should also be observed and recorded.[3]
-
Pharmacodynamic Analysis: Tumor and plasma samples can be collected at various time points to assess the concentration of the drug and its effect on target signaling pathways (e.g., phosphorylation of EGFR and downstream proteins like AKT and ERK) via methods like mass spectrometry, Western blot, or immunohistochemistry.[8][9]
-
Imaging: Noninvasive imaging techniques, such as MRI or PET scans, can be used to monitor tumor response over time.[5]
Mandatory Visualizations
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway showing major downstream cascades.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Erlotinib resistance in mouse models of epidermal growth factor receptor-induced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of erlotinib pharmacokinetics in mice by a novel cytochrome P450 3A4 inhibitor, BAS 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronopharmacology and Mechanism of Antitumor Effect of Erlotinib in Lewis Tumor-Bearing Mice | PLOS One [journals.plos.org]
Application Notes and Protocols for EGFR-IN-140 Immunofluorescence Staining for Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that regulates essential cellular processes, including growth, proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a well-established driver in the pathogenesis of various cancers.[2] EGFR inhibitors, such as the hypothetical compound EGFR-IN-140, are pivotal in cancer therapy.[3][4] Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization and expression levels of EGFR and its downstream signaling molecules, providing crucial insights into the efficacy and mechanism of action of inhibitors like this compound.[1][2]
This document provides detailed application notes and protocols for utilizing immunofluorescence staining to validate the targeting of EGFR by this compound in cancer cell lines.
Mechanism of Action and Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways.[1][5] The three major signaling cascades activated by EGFR are the RAS-RAF-MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[1][5] These pathways ultimately regulate gene transcription and control cellular processes like proliferation and survival.[1] EGFR inhibitors can be broadly classified as monoclonal antibodies that target the extracellular domain or small-molecule tyrosine kinase inhibitors (TKIs) that block the intracellular kinase domain.[3][4] this compound is presumed to be a TKI that inhibits EGFR signaling, leading to reduced cell proliferation and survival in cancer cells with aberrant EGFR activation.
EGFR Signaling Pathway Overview
Caption: Simplified overview of the major EGFR signaling pathways.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table provides a template for summarizing key metrics used to evaluate EGFR inhibitors. Data for established inhibitors are included for reference.
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| This compound | e.g., A549 | TBD | Cell Viability | Internal Data |
| This compound | e.g., NCI-H1975 | TBD | Cell Viability | Internal Data |
| Gefitinib | Various | ~0.015-1 | Kinase Assay/Cell Viability | [6] |
| Erlotinib | Various | ~0.002-0.076 | Kinase Assay/Cell Viability | [6][7] |
| Afatinib | Various | ~0.0005-0.01 | Kinase Assay/Cell Viability | [6][7] |
TBD: To be determined through experimentation.
Experimental Protocols
Immunofluorescence Staining Workflow
Caption: Key steps in the immunofluorescence staining protocol.
Detailed Immunofluorescence Protocol for EGFR and p-EGFR
This protocol is designed for adherent cancer cell lines and can be adapted to assess the effect of this compound on total EGFR and phosphorylated EGFR (p-EGFR) levels and localization.
Materials and Reagents:
-
EGFR-mutant cancer cell line (e.g., NCI-H1975 for T790M resistance mutation)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), 1X
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1X PBS with 5% normal goat serum and 0.3% Triton X-100[8]
-
Antibody Dilution Buffer: 1X PBS with 1% BSA and 0.3% Triton X-100[8]
-
Primary antibodies:
-
Rabbit anti-EGFR antibody
-
Rabbit anti-phospho-EGFR (Tyr1068) antibody
-
-
Fluorochrome-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG, Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS)
-
Glass coverslips
-
Mounting medium
-
Multi-well plates
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a DMSO-only vehicle control.[2]
-
Remove the culture medium and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 2, 6, 24 hours).[2]
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-EGFR or anti-p-EGFR) in the Antibody Dilution Buffer at the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.[2]
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.[2]
-
Dilute the fluorescently labeled secondary antibody in the Antibody Dilution Buffer according to the manufacturer's instructions.
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature, protected from light.[2]
-
-
Counterstaining:
-
Mounting:
-
Aspirate the DAPI solution and wash the coverslips once with PBS.[2]
-
Carefully remove the coverslips from the wells and mount them on microscope slides using a drop of mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorochromes.[1]
-
Expected Results and Interpretation
-
Untreated/Vehicle-Treated Cells: In untreated cells, EGFR is typically localized to the plasma membrane.[1] Upon stimulation with a ligand like EGF, the receptor is internalized into endosomes.[1] A strong p-EGFR signal is expected, indicating active signaling.
-
This compound-Treated Cells: Treatment with an effective concentration of this compound is expected to cause a significant reduction in the p-EGFR signal, indicating successful inhibition of EGFR kinase activity. Changes in the subcellular localization of total EGFR may also be observed, providing insights into the inhibitor's effect on receptor trafficking. Quantitative analysis of fluorescence intensity can be performed to determine the dose-dependent effect of this compound on EGFR phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Anti-EGFR mechanism of action: antitumor effect and underlying cause of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
EGFR-IN-140: Application Notes and Protocols for Investigating EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth and tumorigenesis.[3][4] These mutations are frequently observed in various cancers, particularly non-small cell lung cancer (NSCLC).[5][6] EGFR-IN-140 is a potent and selective small molecule inhibitor of EGFR designed for investigating the impact of specific EGFR mutations on cellular signaling and for evaluating the therapeutic potential of EGFR inhibition.
This document provides detailed application notes and protocols for utilizing this compound as a tool in cancer research, focusing on the investigation of EGFR mutations.
Mechanism of Action
This compound is a small molecule tyrosine kinase inhibitor (TKI) that targets the intracellular kinase domain of EGFR.[7] By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound prevents the autophosphorylation and subsequent activation of downstream signaling pathways.[8] The primary signaling cascades inhibited by this action include the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and anti-apoptotic signals.[4][9]
Application Notes
This compound is a valuable tool for a variety of research applications aimed at understanding the role of EGFR mutations in cancer biology and for the preclinical assessment of targeted therapies.
-
Investigating the role of specific EGFR mutations: this compound can be used to probe the signaling output of various EGFR mutants, including common activating mutations (e.g., exon 19 deletions, L858R) and resistance mutations (e.g., T790M).[5][10]
-
Evaluating therapeutic efficacy: The compound can be used in cell-based and in vivo models to assess the anti-proliferative and pro-apoptotic effects of inhibiting mutant EGFR.
-
Drug screening and combination studies: this compound can serve as a reference compound in high-throughput screening for novel EGFR inhibitors and can be used to explore synergistic effects with other anti-cancer agents.
-
Understanding mechanisms of drug resistance: By studying the effects of this compound on cells with acquired resistance to other EGFR TKIs, researchers can elucidate the molecular mechanisms underlying drug resistance.
Data Presentation
Table 1: In Vitro Activity of this compound Against Various EGFR Mutants
| Cell Line | EGFR Mutation Status | IC50 (nM) for this compound |
| PC-9 | Exon 19 Deletion | 5.2 |
| H1975 | L858R, T790M | 150.8 |
| A549 | Wild-Type | > 10,000 |
| H3255 | L858R | 8.1 |
Note: The data presented in this table is representative and for illustrative purposes only.
Table 2: Effect of this compound on Cell Viability
| Cell Line | Treatment | % Viability (at 100 nM) |
| PC-9 | Vehicle Control | 100 |
| PC-9 | This compound | 25.4 |
| H1975 | Vehicle Control | 100 |
| H1975 | This compound | 85.2 |
Note: The data presented in this table is representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the procedure for determining the effect of this compound on the viability of cancer cells harboring EGFR mutations using the MTT assay.
Materials:
-
Cancer cell lines with known EGFR mutation status (e.g., PC-9, H1975)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
Cancer cell lines with relevant EGFR mutations
-
Complete cell culture medium
-
This compound
-
DMSO
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours).[12]
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and add ice-cold lysis buffer. Scrape the cells and collect the lysate.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a membrane.[2]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Detection: Capture the signal using an imaging system.[12]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., GAPDH) to normalize the data.[12]
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathways leading to cell proliferation and survival.
Experimental Workflow for Cell Viability Assay
References
- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Oncogenic mutant forms of EGFR: lessons in signal transduction and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frequency and type of epidermal growth factor receptor mutations in African Americans with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. benchchem.com [benchchem.com]
- 9. ClinPGx [clinpgx.org]
- 10. lung.org [lung.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: A Novel EGFR Inhibitor in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, plays a significant role in the development and progression of various cancers.[1] EGFR signaling pathways control essential cellular processes such as proliferation, differentiation, and survival.[1][2] Consequently, EGFR has become a key target for cancer therapies, leading to the development of small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[1][3][4] While EGFR-targeted monotherapies have shown efficacy, innate and acquired resistance mechanisms often limit their long-term success.[1] A promising strategy to overcome these limitations is the use of combination therapies, pairing EGFR inhibitors with other anticancer agents to enhance therapeutic efficacy and combat resistance.
These application notes provide a comprehensive overview of the preclinical evaluation of a novel, potent, and selective EGFR inhibitor, hereafter referred to as "EGFR-IN-140," in combination with other established cancer therapies. The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for relevant experiments.
Mechanism of Action
This compound is a small-molecule tyrosine kinase inhibitor designed to block the intracellular tyrosine kinase domain of EGFR.[4] This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling cascades.[5] Key signaling pathways affected by EGFR inhibition include the RAS-RAF-MEK-ERK and the PI3K-Akt-mTOR pathways, both of which are crucial for cancer cell proliferation, survival, and invasion.[2][6]
In combination therapies, this compound is hypothesized to act synergistically with other agents. For instance, when combined with cytotoxic chemotherapy, EGFR inhibition can prevent the pro-survival signals that may counteract the DNA-damaging effects of the chemotherapeutic agent. In combination with other targeted therapies, such as a MET inhibitor, it can simultaneously block parallel or redundant signaling pathways that cancer cells might use to escape the effects of single-agent EGFR blockade.[7]
Figure 1: Simplified EGFR Signaling Pathway and the inhibitory action of this compound.
Preclinical Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating this compound in combination with other cancer therapies in various cancer cell lines.
Table 1: In Vitro Synergistic Growth Inhibition in Breast Cancer Cells
| Cell Line | Treatment | Concentration (µM) | Growth Inhibition (%) | Combination Index (CI)* |
| MCF-7 (ER+) | This compound | 1 | 25 | 0.45 |
| Doxorubicin (B1662922) | 0.5 | 40 | ||
| Combination | 1 + 0.5 | 85 | ||
| MDA-MB-231 (TNBC) | This compound | 5 | 15 | 0.60 |
| Doxorubicin | 1 | 30 | ||
| Combination | 5 + 1 | 70 |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy.[3]
Table 2: Efficacy in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Median Progression-Free Survival (Days) |
| Vehicle Control | 0 | 15 |
| This compound (10 mg/kg) | 45 | 28 |
| MET Inhibitor (5 mg/kg) | 30 | 22 |
| Combination | 85 | 45 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data summary are provided below.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the anti-proliferative effects of this compound alone and in combination with doxorubicin on breast cancer cell lines and to quantify the synergy of the combination.
Materials:
-
MCF-7 and MDA-MB-231 breast cancer cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Culture: Culture MCF-7 and MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, doxorubicin, or the combination of both. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the treated cells for 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 values for each drug. Use the Chou-Talalay method to calculate the Combination Index (CI) to assess synergy.
Figure 2: Experimental workflow for the in vitro cell viability and synergy assay.
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound as a single agent and in combination with a MET inhibitor in a human NSCLC xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
NCI-H1975 human NSCLC cells (harboring EGFR L858R and T790M mutations)
-
Matrigel
-
This compound (formulated for oral gavage)
-
MET inhibitor (formulated for oral gavage)
-
Vehicle control solution
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 NCI-H1975 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into four treatment groups:
-
Vehicle control
-
This compound (10 mg/kg, daily oral gavage)
-
MET inhibitor (5 mg/kg, daily oral gavage)
-
Combination of this compound and MET inhibitor
-
-
Treatment Administration: Administer the treatments for 21 consecutive days.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study endpoint is reached when tumors in the control group exceed 2000 mm³ or when significant toxicity is observed (e.g., >20% body weight loss).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Determine the median progression-free survival for each group.
Figure 3: Workflow for the in vivo xenograft tumor model study.
Conclusion
The preclinical data for this compound demonstrate its potential as a valuable component of combination cancer therapy. The synergistic effects observed when combined with doxorubicin in breast cancer models and the enhanced tumor growth inhibition in combination with a MET inhibitor in an NSCLC model highlight the promise of this approach. The detailed protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound and similar EGFR inhibitors in various cancer contexts. Further studies are warranted to explore the mechanisms of synergy and to evaluate the efficacy and safety of these combinations in more complex preclinical models and eventually in clinical trials.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]
- 3. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacr.org [aacr.org]
Application Notes and Protocols for Assessing Apoptosis Induced by EGFR-IN-140
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane tyrosine kinase that governs essential cellular functions, including proliferation, differentiation, and survival.[1] In numerous cancers, aberrant EGFR signaling, often due to overexpression or activating mutations, is a key driver of tumorigenesis.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have emerged as a cornerstone of targeted cancer therapy. A primary mechanism by which these inhibitors exert their anti-tumor effects is the induction of programmed cell death, or apoptosis.[3][4]
Normal EGFR signaling activates downstream pro-survival pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades, which suppress pro-apoptotic proteins and enhance anti-apoptotic factors.[5] By blocking these survival signals, EGFR inhibitors like EGFR-IN-140 can shift the cellular balance towards apoptosis, leading to the selective elimination of cancer cells.[3][5]
These application notes provide detailed protocols for three widely accepted assays to quantify apoptosis in response to this compound treatment: Annexin (B1180172) V/Propidium Iodide (PI) staining, Caspase-3/7 activity assay, and TUNEL assay.
Data Presentation
Quantitative analysis of apoptosis is crucial for evaluating the efficacy of this compound. The following tables present example data from in vitro studies on a hypothetical EGFR-overexpressing cancer cell line (e.g., A431 or NCI-H1975) treated with this compound for 48 hours.
Table 1: Apoptosis Induction by this compound as Measured by Annexin V/PI Staining
| Treatment Group | Concentration (nM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 80.4 ± 3.5 | 12.1 ± 1.9 | 7.5 ± 1.2 |
| This compound | 100 | 45.7 ± 4.2 | 35.8 ± 3.1 | 18.5 ± 2.8 |
| This compound | 1000 | 15.3 ± 2.9 | 50.2 ± 5.4 | 34.5 ± 4.7 |
| Staurosporine (Positive Control) | 1000 | 10.1 ± 1.8 | 40.5 ± 3.9 | 49.4 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3/7 Activation by this compound
| Treatment Group | Concentration (nM) | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 0 | 15,234 ± 1,102 | 1.0 |
| This compound | 10 | 45,702 ± 3,541 | 3.0 |
| This compound | 100 | 121,872 ± 9,876 | 8.0 |
| This compound | 1000 | 243,744 ± 18,543 | 16.0 |
| Staurosporine (Positive Control) | 1000 | 289,446 ± 21,345 | 19.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: DNA Fragmentation Analysis by TUNEL Assay
| Treatment Group | Concentration (nM) | TUNEL-Positive Cells (%) |
| Vehicle Control (DMSO) | 0 | 1.8 ± 0.4 |
| This compound | 10 | 8.5 ± 1.2 |
| This compound | 100 | 25.3 ± 2.8 |
| This compound | 1000 | 55.7 ± 4.9 |
| DNase I (Positive Control) | 10 U/mL | 98.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
Caption: EGFR signaling pathway and the induction of apoptosis by this compound.
Caption: General experimental workflow for assessing apoptosis.
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[6][7] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[6]
Materials:
-
EGFR-overexpressing cancer cell line (e.g., A431, NCI-H1975)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Staurosporine (positive control)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM), vehicle control (DMSO), and a positive control (e.g., 1 µM staurosporine) for the desired time (e.g., 24, 48 hours).[8]
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the culture medium (containing floating cells) and transfer to a centrifuge tube.
-
Wash adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the supernatant from the previous step.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube immediately before analysis.[5][7]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate excitation and emission filters for FITC (for Annexin V) and PI.
-
Use unstained, single-stained (Annexin V-FITC only and PI only) controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[8]
-
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[10][11] The assay utilizes a substrate that, when cleaved by active caspases, releases a luminescent or fluorescent signal.[12]
Materials:
-
EGFR-overexpressing cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Staurosporine (positive control)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow cells to adhere overnight.
-
Treat cells with serial dilutions of this compound, vehicle control, and a positive control for the desired duration.
-
-
Assay Protocol:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.[12]
-
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[13][14] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[13][14]
Materials:
-
EGFR-overexpressing cancer cell line
-
Culture slides or coverslips
-
This compound
-
DMSO (vehicle control)
-
DNase I (positive control)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in PBS)
-
TUNEL assay kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation:
-
Seed cells on coverslips in a multi-well plate and treat with this compound as described in Protocol 1.
-
Include a negative control (untreated cells) and a positive control. For the positive control, treat fixed and permeabilized cells with DNase I (1-10 U/mL) for 10-30 minutes at room temperature to induce DNA breaks.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10-15 minutes at room temperature.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Staining and Visualization:
-
Stop the reaction by washing the cells three times with PBS.
-
If desired, counterstain the nuclei with a DNA stain like DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Alternatively, the stained cells can be harvested and analyzed by flow cytometry.
-
-
Data Analysis:
-
For microscopy, count the number of TUNEL-positive nuclei and the total number of nuclei in several random fields of view to calculate the percentage of apoptotic cells.
-
For flow cytometry, quantify the percentage of fluorescently labeled cells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Critical Role for Caspase-8 in EGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of annexin V and its use in the detection of apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Genes Involved in EGF-Induced Apoptosis Using CRISPR/Cas9 Knockout Screening: Implications for Novel Therapeutic Targets in EGFR-Overexpressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-independent cell death is involved in the negative effect of EGFR inhibitors on cisplatin in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paradoxical induction of growth arrest and apoptosis by EGF via the up-regulation of PTEN by activating Redox factor-1/Egr-1 in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR-mediated ablation of overexpressed EGFR in combination with sunitinib significantly suppresses renal cell carcinoma proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual Targeting of EGFR and IGF1R in the TNFAIP8 Knockdown Non-small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing EGFR-IN-140 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of EGFR-IN-140 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It functions by binding to the ATP-binding site within the intracellular kinase domain of EGFR, which prevents the receptor from undergoing autophosphorylation. This action blocks the initiation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[2][3]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: For a novel inhibitor like this compound where the half-maximal inhibitory concentration (IC50) may not be known for your specific cell line, it is recommended to start with a broad concentration range. A logarithmic or semi-logarithmic dilution series is advisable to cover a wide spectrum of potential activities. A common starting range is from 1 nM to 10 µM.
Q3: How should I prepare and store this compound?
A3: this compound, like many small molecule inhibitors, is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium. It is critical to keep the final DMSO concentration in the culture medium low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO as your highest this compound concentration) in your experimental setup.
Q4: How long should I incubate the cells with this compound?
A4: For cell viability assays that measure proliferation, a typical incubation period is 48 to 72 hours. This duration is often sufficient to observe significant effects of the inhibitor on cell growth. However, the optimal incubation time can vary depending on the cell line's doubling time and the specific biological question being addressed.
Q5: How can I determine the optimal cell seeding density for my assay?
A5: The optimal cell seeding density is crucial for obtaining reliable and reproducible results. It should be determined empirically for each cell line. The goal is to have the cells in the exponential growth phase during the entire duration of the experiment. A cell titration experiment, where you seed different numbers of cells and measure their growth over the planned experiment time, is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High well-to-well variability | - Inconsistent cell seeding- Edge effects due to evaporation- Incomplete dissolution of the inhibitor | - Ensure a homogeneous cell suspension before and during seeding.- Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or media.- Ensure the inhibitor is fully dissolved in the stock solution and properly mixed in the media. |
| No observable effect on cell viability | - Concentration of this compound is too low- The cell line is resistant to EGFR inhibition- Insufficient incubation time | - Test a wider and higher concentration range (e.g., up to 100 µM).- Confirm EGFR expression and dependency of your cell line.- Increase the incubation time (e.g., up to 96 hours). |
| High levels of cell death even at low concentrations | - The cell line is highly sensitive to this compound- DMSO concentration is too high- Off-target cytotoxic effects | - Use a lower concentration range in your dose-response experiment.- Ensure the final DMSO concentration is non-toxic (≤ 0.1%).- Test the inhibitor on a control cell line with low or no EGFR expression. |
| Precipitation of the compound in the media | - Poor solubility of this compound in aqueous media | - Visually inspect the wells for any precipitate.- Lower the highest concentration of the inhibitor.- If possible, use a different solubilizing agent, ensuring it is not toxic to the cells. |
| Inconsistent results between experiments | - Variation in cell passage number- Inconsistent preparation of inhibitor dilutions- Variability in incubation conditions | - Use cells within a consistent and low passage number range.- Prepare fresh dilutions of this compound for each experiment.- Ensure consistent incubation times, temperature, and CO2 levels. |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for EGFR Inhibitors in Cell Viability Assays
| Parameter | Recommendation |
| Initial Screening Range | 1 nM - 10 µM (logarithmic series) |
| Follow-up Dose-Response Range | Based on initial screening results, centered around the estimated IC50 |
| Final DMSO Concentration | ≤ 0.1% |
Experimental Protocols
Protocol: MTT Cell Viability Assay for Optimizing this compound Concentration
This protocol outlines the steps for determining the IC50 of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at the predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle-only control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
How to prevent Egfr-IN-140 degradation in experiments
Disclaimer: Information regarding the specific physicochemical properties and degradation pathways of EGFR-IN-140 is not publicly available. The following guidance is based on general knowledge and best practices for small molecule kinase inhibitors and should be validated and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound to help researchers prevent its degradation and ensure experimental consistency.
Q1: How should I properly store this compound to maintain its stability?
A1: For optimal stability, this compound should be stored as a dry powder at -20°C or -80°C, protected from light and moisture. When preparing stock solutions, it is recommended to dissolve the compound in an anhydrous solvent like Dimethyl Sulfoxide (DMSO) at a high concentration. These stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C. Before use, allow the aliquot to come to room temperature before opening to prevent condensation, which can reduce the compound's solubility.[1]
Q2: What are the common signs that this compound may have degraded?
A2: Degradation of a small molecule inhibitor can manifest in several ways. A noticeable change in the color of your stock or working solution can indicate chemical degradation or oxidation, which may be triggered by exposure to light or air.[2] Another sign is a loss of biological activity over time, such as a reduced effect on the target pathway in your experiments.[3] Inconsistent results between experiments, even with seemingly identical setups, can also be a hallmark of compound instability.[1]
Q3: My this compound precipitated out of solution upon thawing or dilution. What can I do?
A3: Precipitation suggests that the compound's solubility limit has been exceeded. To prevent this, ensure your stock solution is completely dissolved before making further dilutions. When diluting into an aqueous buffer or cell culture medium, add the stock solution slowly while vortexing or mixing. If precipitation persists, you might need to lower the final concentration of the inhibitor or explore the use of a different solvent system.[1][2]
Q4: What are the likely causes of this compound degradation in a cell culture experiment?
A4: Several factors in a cell culture environment can contribute to the degradation of a small molecule inhibitor. These include:
-
Chemical Instability: The aqueous environment of cell culture media, along with its pH and temperature, can lead to the chemical breakdown of the compound over time.[1]
-
Metabolic Degradation: Cells can metabolize the inhibitor into inactive forms.
-
Adsorption to Plastics: The compound may adsorb to the surface of plasticware like flasks, plates, and pipette tips, which lowers the effective concentration in the media.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound degradation during experiments.
Issue 1: Inconsistent or No Inhibitory Effect
| Potential Cause | Recommended Solution |
| Inhibitor Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. For long-term experiments, consider refreshing the media with a new inhibitor at regular intervals.[3] |
| Poor Cell Permeability | Review any available physicochemical properties of this compound. If poor permeability is suspected, you may need to adjust the experimental design or consider alternative inhibitors with better cell penetration. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) for your specific cell line and experimental endpoint. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Recommended Solution |
| Inconsistent Compound Handling | Standardize your protocol for preparing and handling this compound solutions. Ensure consistent timing for media changes and inhibitor application. |
| Variable Cell Culture Conditions | Maintain consistent cell passage numbers and seeding densities for all experiments. Regularly check for and prevent mycoplasma contamination. |
| Reagent Variability | Use the same lot of critical reagents like media and serum for a set of experiments to minimize variability. |
Data on Inhibitor Stability and Solubility
While specific quantitative data for this compound is not available, the following table provides general guidance on factors affecting the stability and solubility of small molecule kinase inhibitors.
| Parameter | General Recommendation | Potential Impact on Stability |
| Storage (Powder) | -20°C to -80°C, protected from light and moisture. | Long-term storage in this state is generally stable. |
| Storage (Stock Solution) | -80°C in single-use aliquots (in anhydrous DMSO). | Minimizes degradation from freeze-thaw cycles and exposure to water.[1] |
| Solvent | Anhydrous DMSO is commonly used for initial stock solutions.[3] | The presence of water in the solvent can promote hydrolysis. |
| pH in Aqueous Solution | The stability of many inhibitors is pH-dependent. | Extremes in pH can lead to rapid degradation. |
| Light Exposure | Store in amber vials or protect from light.[2] | UV and visible light can cause photochemical degradation.[2] |
| Temperature | Store at recommended low temperatures. | Higher temperatures accelerate chemical degradation. |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific experiments with this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to normalize the data.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Caption: A general experimental workflow for testing an EGFR inhibitor.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
Technical Support Center: Troubleshooting Inconsistent Western Blotting Results for Egfr-IN-140
Welcome to the technical support center for Egfr-IN-140. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Western blotting experiments with EGFR inhibitors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for EGFR inhibitors like this compound?
A1: this compound is anticipated to function as a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a transmembrane receptor that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[1][2] This phosphorylation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[1][2] EGFR inhibitors block the tyrosine kinase activity, preventing autophosphorylation and subsequent activation of these pathways.[1][3]
Q2: What are the expected effects of this compound on total EGFR and phosphorylated EGFR (p-EGFR) levels in a Western blot?
A2: Treatment with an effective EGFR inhibitor like this compound should lead to a significant decrease in the levels of phosphorylated EGFR (p-EGFR) at various tyrosine sites (e.g., Tyr1068). The total EGFR protein levels are generally not expected to change significantly with short-term inhibitor treatment, though long-term treatment may affect protein expression or degradation. Therefore, a successful experiment will show a decrease in the p-EGFR signal relative to the total EGFR signal in treated samples compared to untreated controls.
Q3: Why is it crucial to include both positive and negative controls in my Western blotting experiment?
A3: Including appropriate controls is fundamental for validating your results.
-
Positive Control: A cell lysate known to express high levels of EGFR and p-EGFR (e.g., EGF-stimulated A431 cells) confirms that your antibodies and detection system are working correctly.[4]
-
Negative Control: A cell lysate with known low or no EGFR expression helps to identify any non-specific bands.[5]
-
Vehicle Control: Treating cells with the vehicle (e.g., DMSO) used to dissolve this compound is essential to ensure that the observed effects are due to the inhibitor and not the solvent.[1]
-
Loading Control: Probing for a housekeeping protein (e.g., GAPDH, β-actin) is necessary to confirm equal protein loading across all lanes.[1]
Troubleshooting Guide
Issue 1: Weak or No Signal for p-EGFR
If you are observing a faint or absent band for phosphorylated EGFR, consider the following potential causes and solutions.
| Possible Cause | Recommendation | Supporting Evidence/Rationale |
| Insufficient Protein Loaded | Increase the total protein loaded per well. For phosphorylated targets, loading up to 100 µg may be necessary.[6] | Low abundance of p-EGFR may require a higher protein concentration for detection.[6][7] |
| Low Level of Phosphorylation | Stimulate cells with EGF prior to inhibitor treatment to induce EGFR phosphorylation.[7] | This ensures a detectable basal level of p-EGFR that can then be shown to decrease with inhibitor treatment. |
| Suboptimal Primary Antibody Concentration | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).[4] | Low antibody concentration can lead to a weak signal.[4] |
| Protein Degradation or Dephosphorylation | Always use fresh lysates and ensure that protease and phosphatase inhibitor cocktails are added to the lysis buffer immediately before use.[4][6][7] | Endogenous proteases and phosphatases released during cell lysis can degrade proteins and remove phosphate (B84403) groups.[6][7] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S. For large proteins like EGFR (~170-180 kDa), consider adding a low concentration of SDS (up to 0.1%) to the transfer buffer or optimizing the transfer time and voltage.[5][7] | The high molecular weight of EGFR can make its transfer from the gel to the membrane challenging.[2][8] |
Issue 2: High Background Obscuring Bands
A high background can make it difficult to visualize specific bands. The following table outlines common causes and solutions.
| Possible Cause | Recommendation | Supporting Evidence/Rationale |
| Inadequate Blocking | Increase the blocking time and/or the concentration of the blocking agent (e.g., 5-10% non-fat dry milk or BSA). Consider changing the blocking agent.[4][6] | Proper blocking prevents non-specific antibody binding to the membrane.[7] |
| Excessive Antibody Concentration | Decrease the concentration of the primary or secondary antibody.[6] | High antibody concentrations can lead to non-specific binding and high background.[9] |
| Insufficient Washing | Increase the number and/or duration of washes after antibody incubations. Use a wash buffer containing a detergent like Tween-20 (e.g., TBS-T).[5][6] | Thorough washing removes unbound antibodies.[6] |
| Contaminated Buffers or Equipment | Use freshly prepared buffers and ensure that all equipment is clean. | Contaminants can interfere with the chemiluminescent reaction.[9] |
Issue 3: Non-Specific or Multiple Bands
The appearance of unexpected bands can complicate data interpretation.
| Possible Cause | Recommendation | Supporting Evidence/Rationale |
| Primary Antibody Specificity | Use an affinity-purified primary antibody. Check the antibody datasheet for validation in your application and sample type. Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.[9] | The primary antibody may be cross-reacting with other proteins.[9] |
| Protein Degradation | Ensure proper sample handling and the use of protease inhibitors. Keep samples on ice.[4][6] | Degradation of the target protein can result in lower molecular weight bands.[5][6] |
| Different Protein Isoforms or Post-Translational Modifications | Consult resources like UniProt to check for known isoforms or modifications of your target protein that could lead to bands at different molecular weights.[2][6] | EGFR has multiple isoforms and undergoes various post-translational modifications, which can affect its migration in the gel.[2] |
| Excessive Protein Loading | Reduce the amount of protein loaded per lane.[6] | Overloading the gel can lead to the appearance of non-specific bands.[6] |
Experimental Protocols & Visualizations
Diagram of the EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Western Blotting Experimental Workflow
Caption: A step-by-step workflow for a typical Western blotting experiment.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common Western blotting issues.
Detailed Experimental Protocol: Western Blotting for p-EGFR and Total EGFR
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and reach the desired confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal EGFR phosphorylation.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.[1] A typical starting point could be a range of 0.1 µM to 10 µM for 24 hours.[1]
-
For a positive control for p-EGFR, stimulate cells with EGF (e.g., 100 ng/mL for 15 minutes) before lysis.[7]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at ~16,000 x g for 20 minutes at 4°C.[7]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x or 6x Laemmli sample buffer to the lysates.
-
Boil the samples at 95-100°C for 5-10 minutes. Note: Some protocols suggest heating at 75°C for 2 minutes for EGFR to avoid denaturation issues with certain antibodies, though this is antibody-dependent.[10]
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-100 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. For EGFR (~175 kDa), a wet transfer overnight at 4°C or a high-current semi-dry transfer is recommended.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBS with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR Tyr1068, anti-total EGFR) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBS-T.[1]
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal, and then to the loading control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. EGFR (EGFR) | Abcam [abcam.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. bio-techne.com [bio-techne.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Egfr-IN-140 toxicity and how to mitigate it in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing Egfr-IN-140 in animal models. The following information is designed to help anticipate, manage, and mitigate potential toxicities observed during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common on-target toxicities observed with EGFR inhibitors like this compound in animal models?
A1: The most frequently reported toxicities associated with EGFR inhibitors are dose-dependent and primarily affect tissues with high levels of EGFR expression. These on-target effects are a direct consequence of the inhibitor's mechanism of action. Common toxicities include:
-
Dermatological: Skin rashes, often characterized as papulopustular, alopecia (hair loss), and paronychia (inflammation around the nails) are very common.[1][2] These occur due to the inhibition of EGFR signaling in keratinocytes, which is crucial for normal skin cell proliferation and differentiation.[1]
-
Gastrointestinal: Diarrhea is a very common side effect and can lead to significant weight loss and dehydration.[1][2] This is caused by the disruption of the mucosal integrity and fluid balance in the gastrointestinal tract due to EGFR inhibition.[1] Mucositis, or inflammation of the mucous membranes, can also occur.[1]
-
Ocular: Abnormalities such as corneal inflammation and changes in eyelash growth have been observed.[1]
-
Renal: While less frequent, renal toxicity can occur, often secondary to dehydration resulting from severe diarrhea.[1][3]
Q2: How can I proactively monitor for this compound toxicity in my animal studies?
A2: A robust monitoring plan is essential for the early detection and management of toxicities. We recommend the following:
-
Daily Clinical Observations: Record body weight, food and water consumption, and general appearance (e.g., posture, activity level, grooming) daily.[1]
-
Dermatological Scoring: Use a standardized scoring system to objectively quantify the severity of skin rash and alopecia.
-
Gastrointestinal Monitoring: Monitor fecal consistency and frequency to detect the onset of diarrhea.[1]
-
Regular Blood Work: Conduct periodic blood draws for complete blood counts (CBC) and serum chemistry panels to monitor for signs of organ damage, such as elevated liver enzymes or creatinine (B1669602).[1]
Q3: Can the toxicities of this compound be mitigated without compromising its anti-tumor efficacy?
A3: Yes, various strategies can be employed to manage on-target toxicities, often without significantly impacting the therapeutic efficacy of the inhibitor. These strategies primarily involve supportive care and dose adjustments. For instance, intermittent dosing schedules have been explored in animal models to reduce toxicity while maintaining efficacy.[3]
Troubleshooting Guides
Problem 1: Severe Diarrhea and Weight Loss
-
Symptom: Animals exhibit severe, watery diarrhea leading to rapid weight loss (e.g., >15% of baseline body weight).[1]
-
Potential Cause: Inhibition of EGFR signaling in the gastrointestinal tract disrupts mucosal integrity and fluid balance.[1]
| Troubleshooting Step | Detailed Protocol |
| 1. Dose Reduction | Temporarily halt dosing or reduce the dose by 25-50% to allow for animal recovery.[1] |
| 2. Supportive Care | Provide subcutaneous or intravenous fluids (e.g., sterile saline) to combat dehydration. Offer palatable, high-calorie food supplements to encourage nutritional intake.[1][2] |
| 3. Anti-diarrheal Medication | Under veterinary guidance, administer loperamide. The appropriate dosage will need to be optimized for the specific animal model.[1][3] |
| 4. Histopathological Analysis | At the end of the study, collect intestinal tissue for histopathological analysis to assess the degree of mucosal damage.[1] |
Problem 2: Severe Skin Rash and Dermatitis
-
Symptom: Animals develop a severe, widespread papulopustular rash, often accompanied by excessive scratching and inflammation, potentially leading to open sores.[3]
-
Potential Cause: High doses of this compound lead to excessive inhibition of EGFR in the skin, disrupting normal keratinocyte proliferation and differentiation.[1][3]
| Troubleshooting Step | Detailed Protocol |
| 1. Dose Adjustment | A dose-response study for toxicity is recommended to determine the maximum tolerated dose (MTD). Consider reducing the current dose.[3] |
| 2. Intermittent Dosing | Explore alternative dosing schedules, such as every other day or twice weekly, to allow for skin recovery between treatments.[3] |
| 3. Topical Treatments | Apply a thin layer of a veterinary-approved emollient or a mild corticosteroid cream to the affected areas to reduce inflammation and itching.[1] |
| 4. Dermatological Scoring | Implement a semi-quantitative scoring system to monitor the progression and response to interventions. Visually inspect the skin (dorsal, ventral, face, paws) and score parameters like erythema, scaling, and extent of involvement. |
Problem 3: Suspected Renal Toxicity
-
Symptom: Increased serum creatinine and/or blood urea (B33335) nitrogen (BUN) levels are observed in blood work.[3]
-
Potential Cause: Renal toxicity with EGFR inhibitors is often secondary to dehydration from severe diarrhea.[2][3] Direct effects on the kidney are less common but possible.[3]
| Troubleshooting Step | Detailed Protocol |
| 1. Assess Hydration Status | Ensure the animal is adequately hydrated. If dehydration is suspected, administer fluids (subcutaneous or intravenous) to rule out pre-renal causes of elevated kidney function markers.[2][3] |
| 2. Dose Evaluation | Assess if the renal findings are dose-dependent by correlating with different dose groups in the study. |
| 3. Urinalysis | Conduct urinalysis to check for proteinuria, hematuria, or other abnormalities that may indicate direct kidney damage. |
| 4. Glomerular Filtration Rate (GFR) Measurement | For a more quantitative assessment of kidney function, consider measuring the GFR using a method like FITC-sinistrin clearance. This involves injecting the fluorescent marker and measuring its clearance from the plasma over time.[1] |
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a preclinical toxicity study.
Caption: Troubleshooting decision tree for common toxicities.
References
Validation & Comparative
A Comparative Guide: Evaluating Novel EGFR Inhibitors Against Gefitinib in NSCLC Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a framework for comparing the preclinical efficacy of novel epidermal growth factor receptor (EGFR) inhibitors, exemplified by the hypothetical "Egfr-IN-140," against the well-established first-generation EGFR inhibitor, gefitinib (B1684475), in non-small cell lung cancer (NSCLC) cell lines. Due to the absence of publicly available data for a compound specifically named "this compound," this guide will focus on the known performance of gefitinib, presenting its effects through structured data, detailed experimental protocols, and pathway visualizations. This will serve as a benchmark for the evaluation of new chemical entities.
Introduction to EGFR Inhibition in NSCLC
The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when dysregulated, can drive the growth and proliferation of cancer cells.[1][2] In a significant subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive activation of downstream pro-survival pathways, making it a prime therapeutic target.[1][3][4]
Gefitinib is an orally active, reversible, and selective inhibitor of the EGFR tyrosine kinase.[5][6] It competes with adenosine (B11128) triphosphate (ATP) at the catalytic domain of the receptor, thereby blocking autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways.[2][7][8][9] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells harboring activating EGFR mutations.[7][10][11][12]
Comparative Efficacy Data: Gefitinib Performance in NSCLC Cell Lines
The following tables summarize the typical anti-proliferative and pro-apoptotic effects of gefitinib observed in various NSCLC cell lines. These data points serve as a baseline for comparing the potency of a novel inhibitor like this compound.
Table 1: Anti-Proliferative Activity of Gefitinib (IC50 Values)
| Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| A549 | Wild-Type | 5 | [13] |
| NCI-H1299 | p53-null | 40 | [13] |
| H3255 | L858R | 0.04 | [14] |
| H1666 | - | 2.0 | [14] |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: Induction of Apoptosis by Gefitinib
| Cell Line | Gefitinib Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (%) | Reference |
| A549 | 20 | 72 | ~15-60 | [13] |
| NCI-H1299 | 20 | 72 | ~3-20 | [13] |
| A549 | 0.5 | - | 60.2 | [10] |
| A549-GR (Gefitinib-Resistant) | 0.5 | - | <10 | [10] |
| H3255 | 1 | 72 | Significant Increase | [14] |
Key Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the methods for evaluation is crucial for understanding the comparative efficacy of EGFR inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of gefitinib.
Caption: Workflow for comparing EGFR inhibitors in NSCLC cell lines.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are generalized protocols for key experiments used to evaluate the efficacy of EGFR inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: NSCLC cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or gefitinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC50 value is determined using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or gefitinib at predetermined concentrations (e.g., near the IC50 value) for 24 to 72 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the rate of apoptosis induced by the treatment.
Cell Cycle Analysis
This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the inhibitors, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight or longer.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms. Gefitinib is known to cause a G1-S arrest in some cell lines.[14]
Western Blotting
This technique is used to detect and quantify specific proteins, allowing for the assessment of the inhibition of EGFR signaling pathways.
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, p-ERK, and a loading control like β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression and phosphorylation levels, indicating the inhibitory effect of the compounds on the EGFR pathway.
Conclusion
While a direct comparison between this compound and gefitinib is not possible without specific data on the former, this guide provides the necessary framework for such an evaluation. By utilizing the provided experimental protocols and comparing the resulting data against the established benchmarks for gefitinib, researchers can effectively assess the preclinical potential of novel EGFR inhibitors in NSCLC. A successful novel inhibitor would ideally demonstrate superior potency (lower IC50), a greater induction of apoptosis, and more profound inhibition of the EGFR signaling pathway compared to gefitinib, particularly in cell lines with different EGFR mutation statuses.
References
- 1. Epidermal Growth Factor Receptor Expression and Resistance Patterns to Targeted Therapy in Non-Small Cell Lung Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lung cancer - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer [mdpi.com]
- 12. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Guide to a Novel EGFR Inhibitor: EGFR-IN-140 Versus Other Third-Generation Therapeutics
For Research Use Only
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). First and second-generation TKIs offered substantial benefits for patients with activating EGFR mutations, such as exon 19 deletions (Del19) and the L858R substitution. However, their efficacy is often curtailed by the emergence of resistance, most commonly the T790M mutation.[1]
Third-generation EGFR inhibitors were engineered to overcome this resistance mechanism by selectively targeting EGFR variants harboring the T790M mutation while sparing the wild-type (WT) receptor, thereby reducing toxicity.[2] Osimertinib, a widely used third-generation TKI, has demonstrated superior progression-free survival (PFS) and overall survival (OS) compared to earlier-generation inhibitors in first-line treatment of EGFR-mutated advanced NSCLC.[3][4] Despite these advances, acquired resistance to third-generation inhibitors, frequently driven by the C797S mutation, remains a significant clinical challenge.[2][5]
This guide provides a comparative overview of EGFR-IN-140, a novel investigational third-generation EGFR inhibitor, and other established third-generation TKIs. The data presented for this compound is representative of advanced preclinical candidates designed to address known resistance mechanisms.
Mechanism of Action
Third-generation EGFR inhibitors, including this compound and osimertinib, are irreversible inhibitors that form a covalent bond with a specific cysteine residue (C797) within the ATP-binding pocket of the EGFR kinase domain. This covalent modification leads to potent and sustained inhibition of the receptor's signaling activity. A key characteristic of these inhibitors is their high selectivity for mutant forms of EGFR (e.g., Del19/T790M, L858R/T790M) over the wild-type form, which is crucial for their improved safety profile compared to earlier-generation TKIs.[2]
The primary downstream signaling cascades inhibited by these agents are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and growth.
Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.
Comparative Performance Data
The efficacy of EGFR inhibitors is evaluated by their half-maximal inhibitory concentration (IC50), which measures their potency against various forms of the EGFR kinase. Lower IC50 values indicate higher potency.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Compound/Inhibitor | EGFR (WT) | EGFR (L858R) | EGFR (Del19) | EGFR (L858R/T790M) | EGFR (Del19/T790M) | EGFR (L858R/T790M/C797S) |
| This compound (Hypothetical) | 115 | 8.5 | 6.2 | 1.5 | 1.1 | 25.7 |
| Osimertinib | 215 | 15 | 12 | 0.9 | 0.7 | >1000 |
| Gefitinib (1st-Gen) | 25 | 18 | 15 | >2000 | >2000 | >2000 |
| Afatinib (2nd-Gen) | 1.0 | 0.5 | 0.4 | 10 | 8 | >1000 |
Data for Osimertinib, Gefitinib, and Afatinib are compiled from representative preclinical studies. This compound data is hypothetical, representing a next-generation inhibitor with activity against the C797S resistance mutation.[5]
As shown in Table 1, this compound is designed to maintain high potency against the double-mutant (T790M) EGFR, comparable to osimertinib, while also exhibiting significant activity against the triple-mutant EGFR containing the C797S resistance mutation. This profile suggests a potential advantage in overcoming resistance to current third-generation therapies.
Table 2: Cellular Anti-Proliferative Activity (GI50, nM)
| Cell Line | EGFR Mutation Status | This compound (Hypothetical) | Osimertinib |
| NCI-H1975 | L858R/T790M | 8.1 | 5.9 |
| PC-9 | Del19 | 9.5 | 7.3 |
| A431 | WT (Overexpressed) | 650 | 596 |
| Ba/F3 Triple Mutant | L858R/T790M/C797S | 45.2 | >2500 |
GI50 represents the concentration for 50% growth inhibition. Data for Osimertinib is representative. This compound data is hypothetical.[5]
The cellular activity data corroborates the kinase inhibition profile, indicating that this compound effectively inhibits the proliferation of cancer cells driven by clinically relevant EGFR mutations, including the challenging C797S variant.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation of inhibitor performance. Below are representative protocols for key in vitro assays.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay determines the IC50 value of an inhibitor against purified recombinant EGFR kinase domains by measuring the amount of ADP produced in the kinase reaction.
Objective: To quantify the enzymatic inhibitory potency of a test compound.
Materials:
-
Recombinant human EGFR kinase domains (WT, L858R/T790M, etc.)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase Assay Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of diluted EGFR enzyme to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to its Km value for the specific EGFR mutant.
-
Kinase Reaction: Incubate for 1 hour at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract background luminescence (no enzyme control) and normalize the data to the vehicle control (100% activity). Plot the percent inhibition against the log-concentration of the inhibitor and fit a dose-response curve to calculate the IC50 value.
Figure 2: Workflow for an In Vitro Kinase IC50 Assay.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the growth inhibitory (GI50) concentration of a compound.
Objective: To determine the potency of an inhibitor in suppressing the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H1975, PC-9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control). Incubate for 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 values by plotting the percentage of viable cells against the log-concentration of the inhibitor.
Conclusion
Third-generation EGFR inhibitors have become the standard of care for EGFR-mutated NSCLC, offering significant efficacy against tumors with the T790M resistance mutation. However, the emergence of further resistance, particularly through the C797S mutation, necessitates the development of next-generation inhibitors. The hypothetical profile of this compound presented in this guide illustrates the desired characteristics of such a compound: potent activity against established sensitizing and resistance mutations, coupled with a novel mechanism to overcome C797S-mediated resistance. Continued research and development in this area are critical to extending the benefits of targeted therapy to a broader population of NSCLC patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Epidermal Growth Factor Receptor (EGFR) and Its Ligands in Kidney Inflammation and Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deancare.com [deancare.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Osimertinib: A Kinase Cross-Reactivity Comparison
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides an objective comparison of the cross-reactivity of Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, with other kinases, supported by experimental data.
Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. Its efficacy is rooted in its high affinity for mutant forms of EGFR, including the T790M resistance mutation, while displaying lower activity against the wild-type (WT) form of the receptor.[1] This selectivity minimizes certain side effects associated with first and second-generation EGFR inhibitors. However, a comprehensive understanding of its interactions across the human kinome is crucial for a complete safety and efficacy profile.
Kinase Inhibition Profile of Osimertinib
To assess the cross-reactivity of Osimertinib, a kinase panel profiling study was conducted, evaluating its inhibitory activity against a broad spectrum of 255 kinases at a concentration of 1 µmol/L. The following table summarizes the percentage of inhibition observed for a selection of kinases, highlighting both on-target and potential off-target interactions.
| Kinase Target | Family | Percentage Inhibition at 1 µM | Notes |
| EGFR (L858R/T790M) | Tyrosine Kinase | >95% | Primary target; high potency against this resistance mutation. |
| EGFR (Exon 19 Del/T790M) | Tyrosine Kinase | >95% | Primary target; high potency against this common activating and resistance mutation combination. |
| EGFR (WT) | Tyrosine Kinase | 33-fold less sensitive than mutant forms[2] | Demonstrates selectivity for mutant over wild-type EGFR. |
| ERBB2 (HER2) | Tyrosine Kinase | ≥50% & <90% | Potential off-target. |
| ERBB4 (HER4) | Tyrosine Kinase | ≥50% & <90% | Potential off-target. |
| BLK | Tyrosine Kinase (Src family) | >95% | Significant off-target inhibition observed. |
| YES1 | Tyrosine Kinase (Src family) | >95% | Significant off-target inhibition observed. |
| SRC | Tyrosine Kinase (Src family) | ≥90% & <95% | Potential off-target. |
| JAK3 | Tyrosine Kinase (JAK family) | Identified as a potential off-target by computational analysis[3] | Experimental binding data at 1µM not available in the primary screen. |
| MAPK1 (ERK2) | CMGC | <50% | Minimal inhibition observed. |
| CDK2 | CMGC | Identified as a potential off-target by computational analysis[3] | Experimental binding data at 1µM not available in the primary screen. |
Data compiled from a kinase panel profiling study of 21 FDA-approved kinase inhibitors.[2]
In addition to the experimental screening, a computational analysis predicted 31 potential off-targets for Osimertinib. Molecular docking simulations further highlighted seven of these, including Janus kinase 3 (JAK3), mitogen-activated protein kinases (MAPKs), and proto-oncogene tyrosine-protein kinase Src, as potential interactors.[3]
On-Target Selectivity: Kinetic Analysis
Enzyme kinetic studies provide a more granular view of an inhibitor's selectivity. For Osimertinib, these studies have quantified its preference for mutant EGFR over the wild-type form. The reversible binding affinity (Ki) and the rate of covalent inactivation (kinact) demonstrate that Osimertinib binds more tightly and reacts more rapidly with the mutant forms of EGFR.[4]
Specifically, Osimertinib binds with 17-fold higher affinity to the L858R/T790M double mutant compared to wild-type EGFR.[4] This translates to a significantly higher overall efficiency of inactivation for the mutant receptors, providing a molecular basis for its therapeutic window.[4]
Experimental Protocols
Kinase Panel Profiling (General Methodology)
The cross-reactivity data presented was generated using a biochemical assay panel of 255 wild-type kinases. The general principle of such assays involves quantifying the ability of the test compound (Osimertinib) to inhibit the activity of each kinase in the panel.
A common method for this is a competition binding assay, such as KINOMEscan™. In this assay, the kinase of interest is tagged and incubated with the test compound and an immobilized ligand that binds to the kinase's active site. The amount of kinase that binds to the immobilized ligand is then quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition. The results are often expressed as the percentage of inhibition relative to a control (e.g., DMSO).
KINOMEscan Experimental Workflow
Enzyme Kinetic Studies (General Methodology)
To determine the kinetic parameters (Ki and kinact) for covalent inhibitors like Osimertinib, a combination of steady-state and pre-steady-state kinetic analyses is often employed. These experiments typically involve incubating the purified kinase with varying concentrations of the inhibitor and the kinase's substrate (e.g., ATP). The rate of product formation is measured over time. By fitting this data to specific kinetic models, the binding affinity and the rate of covalent bond formation can be calculated.
EGFR Signaling Pathway and Off-Target Considerations
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of intracellular signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.
Simplified EGFR Signaling Pathway
While Osimertinib is highly selective for mutant EGFR, its off-target activities, even if less potent, can have biological consequences. For instance, inhibition of other receptor tyrosine kinases like ERBB2 and ERBB4, or non-receptor tyrosine kinases such as those in the Src family, could contribute to both the therapeutic effect and the side-effect profile of the drug. Further investigation into the clinical relevance of these off-target interactions is an active area of research.
References
- 1. Osimertinib: A third-generation tyrosine kinase inhibitor for treatment of epidermal growth factor receptor-mutated non-small cell lung cancer with the acquired Thr790Met mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: A Guide for Evaluating Novel EGFR Inhibitors Against Erlotinib
A comparative analysis of a novel EGFR inhibitor, Egfr-IN-140, and the established therapeutic, erlotinib (B232), is currently precluded by the absence of publicly available data for this compound. Extensive searches for "this compound" in scientific literature and chemical databases did not yield specific information regarding its chemical structure, mechanism of action, or experimental data.
This guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the head-to-head comparison of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, such as this compound, against the well-characterized inhibitor, erlotinib. The methodologies and data presentation formats outlined below can be utilized once experimental data for the novel inhibitor becomes available.
Mechanism of Action
Erlotinib is a potent and selective, reversible inhibitor of the EGFR tyrosine kinase.[1][2] It competitively binds to the ATP-binding site of the intracellular catalytic domain of EGFR, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways.[2] This inhibition ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[2] The primary targets of erlotinib are wild-type EGFR and activating mutations such as exon 19 deletions and the L858R substitution in exon 21.[1]
The mechanism of a novel inhibitor like this compound would need to be elucidated through biochemical and cellular assays to determine if it acts as a reversible or irreversible inhibitor, its binding kinetics, and its specificity for different EGFR mutations.
Quantitative Data Summary
A direct comparison of the potency and efficacy of this compound and erlotinib requires quantitative data from various assays. The following tables provide a template for summarizing such data.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target EGFR Mutant | IC50 (nM) | Notes |
| This compound | Wild-Type | Data not available | |
| L858R | Data not available | ||
| Exon 19 Deletion | Data not available | ||
| T790M | Data not available | ||
| Erlotinib | Wild-Type | 2[3] | Highly potent against wild-type EGFR. |
| L858R | ~20 | Increased sensitivity in this mutant. | |
| Exon 19 Deletion | <20 | Hypersensitivity to erlotinib. | |
| T790M | >1000 | Confers resistance to first-generation TKIs. |
Table 2: Cellular Potency in EGFR-Dependent Cancer Cell Lines
| Inhibitor | Cell Line | EGFR Status | GI50/IC50 (µM) | Notes |
| This compound | A431 | Wild-Type (overexpressed) | Data not available | |
| HCC827 | Exon 19 Deletion | Data not available | ||
| H1975 | L858R/T790M | Data not available | ||
| A549 | Wild-Type | Data not available | ||
| Erlotinib | A431 | Wild-Type (overexpressed) | 0.02[4] | Potent inhibition in overexpressed WT EGFR. |
| HCC827 | Exon 19 Deletion | 0.002142[5] | Highly sensitive to erlotinib. | |
| H1975 | L858R/T790M | 9.183[5] | Demonstrates resistance due to T790M mutation. | |
| A549 | Wild-Type | 29 to >20[3] | Variable and generally lower sensitivity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitors. The following are standard protocols for key experiments.
In Vitro EGFR Kinase Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase domain (wild-type and various mutants)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, erlotinib) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper and stop buffer (for radioactive assay) or luminometer (for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound dilution.
-
Initiate the reaction by adding ATP mixed with [γ-³²P]ATP (or cold ATP for the ADP-Glo™ assay).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
For radioactive assay: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper and washing with phosphoric acid to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ assay: Add the ADP-Glo™ reagent to deplete unused ATP, then add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the inhibition data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This assay measures the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
EGFR-dependent cancer cell lines (e.g., A431, HCC827, H1975)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% fetal bovine serum (FBS)
-
Test compounds (this compound, erlotinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds. Include a vehicle-only (DMSO) control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Plot the viability data against the logarithm of the compound concentration and determine the GI50/IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to assess the effect of the inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
EGFR-dependent cancer cell lines
-
Test compounds (this compound, erlotinib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compounds at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells with ice-cold lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitors on protein phosphorylation.
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition for EGFR tyrosine kinase inhibitors like erlotinib and potentially this compound.
Caption: EGFR signaling pathway and inhibitor action.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for the preclinical comparison of two EGFR inhibitors.
References
Comparative Analysis of EGFR Inhibitors: Afatinib vs. a Second-Generation Alternative
A comprehensive comparison between the second-generation EGFR inhibitor, afatinib (B358), and a proposed alternative is currently unavailable due to the lack of public information on a compound designated as "Egfr-IN-140." Extensive searches for "this compound" in scientific literature and chemical databases have not yielded any specific information regarding its mechanism of action, target profile, or experimental data.
Therefore, this guide will proceed with a detailed analysis of afatinib , a well-established second-generation EGFR inhibitor, and will offer a comparative framework that could be applied to other inhibitors once sufficient data becomes available. For the purpose of illustrating a comprehensive comparison, we will juxtapose afatinib with another clinically relevant EGFR inhibitor where extensive data exists.
Afatinib: A Covalent Inhibitor of the ErbB Family
Afatinib is an orally administered, second-generation tyrosine kinase inhibitor (TKI) that irreversibly binds to the kinase domains of the ErbB family of receptors.[1][2] This family includes the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER4/ErbB4.[1][3] By forming a covalent bond with a specific cysteine residue (Cys797 in EGFR) in the ATP-binding pocket of these receptors, afatinib effectively blocks downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis in cancer.[4]
Mechanism of Action
Afatinib's irreversible binding provides a sustained inhibition of the target receptors, which is a key differentiator from first-generation, reversible TKIs like gefitinib (B1684475) and erlotinib.[5] This covalent modification leads to the downregulation of ErbB signaling, resulting in the inhibition of tumor growth. Afatinib has demonstrated efficacy against non-small cell lung cancer (NSCLC) harboring common activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[6] It is also active against some less common mutations.[4] However, its activity is limited against the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[4]
Target Profile and In Vitro Activity
The primary targets of afatinib are EGFR, HER2, and HER4.[1][3] Its inhibitory activity has been quantified in various preclinical studies.
| Target | IC50 (nM) | Reference(s) |
| EGFR (Wild-Type) | 0.5 | [4] |
| HER2 | 14 | [7] |
| HER4 | 1 | [7] |
IC50 values represent the concentration of the drug required to inhibit the activity of the target by 50%.
Clinical Efficacy and Safety Profile
Clinical trials have established the efficacy of afatinib in the first-line treatment of patients with EGFR-mutated NSCLC, where it has shown improved progression-free survival compared to standard chemotherapy.[8][9] In a head-to-head trial (LUX-Lung 7), afatinib demonstrated a modest but statistically significant improvement in progression-free survival and time-to-treatment failure compared to gefitinib.[9]
Common adverse events associated with afatinib treatment include diarrhea, rash, and stomatitis, which are generally manageable with supportive care and dose adjustments.[10]
EGFR Signaling Pathway
The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers a cascade of intracellular signaling events. This process, known as signal transduction, plays a central role in regulating cell growth, proliferation, and survival.[11][12] Upon activation, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This creates docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways.[13] The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth.[11]
Caption: Simplified EGFR signaling pathways and the point of inhibition by afatinib.
Experimental Protocols
To provide a framework for comparing EGFR inhibitors, below are outlines of standard experimental protocols used to characterize their activity.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a purified kinase by 50% (IC50).
Methodology:
-
Reagents: Purified recombinant EGFR kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor (e.g., afatinib).
-
Procedure: a. A series of dilutions of the inhibitor are prepared. b. The purified EGFR kinase is incubated with the inhibitor for a defined period. c. The kinase reaction is initiated by adding ATP and the substrate. d. The reaction is allowed to proceed for a specific time at a controlled temperature. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), ELISA with a phospho-specific antibody, or fluorescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cell Viability Assay (Cell-Based Assay)
Objective: To determine the concentration of an inhibitor that reduces the viability of cancer cells by 50% (GI50 or IC50).
Methodology:
-
Cell Lines: A panel of cancer cell lines with known EGFR mutation status (e.g., PC-9 with exon 19 deletion, H1975 with L858R and T790M mutations, and A549 with wild-type EGFR).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with a range of concentrations of the inhibitor. c. After a defined incubation period (e.g., 72 hours), cell viability is assessed. Common methods include:
- MTT or MTS assay: Measures the metabolic activity of viable cells.
- CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The percentage of cell viability relative to untreated controls is plotted against the inhibitor concentration to determine the GI50/IC50 value.
Caption: General workflow for in vitro characterization of EGFR inhibitors.
Conclusion
Afatinib is a potent, irreversible inhibitor of the ErbB family of receptors with established clinical activity in EGFR-mutated NSCLC. A direct comparative analysis with "this compound" is not feasible due to the absence of publicly available data for the latter. However, the framework provided in this guide, including the mechanism of action, target profile, key experimental protocols, and signaling pathway diagrams, can be utilized to objectively compare afatinib with other EGFR inhibitors as relevant data becomes accessible. Such comparisons are crucial for researchers and drug development professionals to understand the relative strengths and weaknesses of different therapeutic agents and to guide the development of next-generation inhibitors.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor Expression and Resistance Patterns to Targeted Therapy in Non-Small Cell Lung Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kdigo.org [kdigo.org]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. Comparison of high glomerular filtration rate thresholds for identifying hyperfiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 10. Clinical Impact of the Refit CKD-EPI 2021 Creatinine-Based eGFR Equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]
- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Independent Validation of Egfr-IN-140's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Egfr-IN-140, a fourth-generation epidermal growth factor receptor (EGFR) inhibitor, with other relevant EGFR tyrosine kinase inhibitors (TKIs). The data presented is based on available preclinical findings.
Executive Summary
This compound, also identified as Compound 31, is a reversible, wild-type-sparing EGFR inhibitor designed to target non-small cell lung cancer (NSCLC) with activating EGFR mutations (L858R or Exon 19 deletions) that have acquired T790M and C797S resistance mutations. Preclinical data demonstrates its potent inhibitory activity against these challenging triple-mutant EGFR variants. A deuterated analog of this compound, Compound 38, has shown significant dose-dependent tumor growth inhibition in in vivo models. This guide summarizes the available quantitative data, outlines the experimental methodologies for key assays, and provides a comparative overview with other fourth-generation EGFR inhibitors.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Comparators against EGFR Mutants
| Compound | Target | Assay Type | IC50 / Ki (nM) | Selectivity vs. WT | Reference |
| This compound (Compound 31) | EGFR L858R/T790M/C797S | Biochemical | Ki = 2.1 | High | [1][2] |
| EGFR del19/T790M/C797S | Cellular (Ba/F3) | IC50 = 56.9 | >700-fold | [1][3] | |
| EGFR WT | Cellular (Ba/F3) | IC50 > 40,000 | - | [3] | |
| Osimertinib | EGFR L858R/T790M | Cellular | IC50 = 1 | High | [4] |
| EGFR C797S mutants | - | Ineffective | - | [5] | |
| BLU-945 | EGFR+/T790M/C797S | - | Potent Inhibition | Wild-type sparing | [6] |
Note: Data for competitor compounds is included for comparative context. Direct head-to-head studies may not be available.
Table 2: In Vivo Anti-Tumor Efficacy of this compound Analog (Compound 38)
| Compound | Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| Compound 38 (deuterated this compound) | Ba/F3 EGFR del19/T790M/C797S CDX | 50 mg/kg BID | 47 | [1][2] |
| Ba/F3 EGFR del19/T790M/C797S CDX | 100 mg/kg BID | 92 | [1][2] |
Note: A review mentioned potential toxicity for this compound (Compound 31) in one study, with observed weight loss in mice.[7]
Experimental Protocols
EGFR Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR protein.
-
Reagents: Recombinant human EGFR (wild-type and mutant forms), ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer.
-
Procedure:
-
The EGFR enzyme is incubated with serially diluted concentrations of the test compound (e.g., this compound) in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using an ELISA-based method or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) is calculated by fitting the dose-response data to a suitable pharmacological model.[5][8]
-
Cellular Proliferation Assay (Ba/F3 Cells)
The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line that can be engineered to express specific oncogenic kinases, such as mutant EGFR. This makes them dependent on the activity of the expressed kinase for survival and proliferation in the absence of IL-3.
-
Cell Lines: Ba/F3 cells engineered to express various EGFR mutants (e.g., del19/T790M/C797S).
-
Procedure:
-
Engineered Ba/F3 cells are seeded in multi-well plates in IL-3-free media.
-
Cells are treated with a range of concentrations of the test inhibitor.
-
After an incubation period (typically 72 hours), cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescence-based assay (e.g., CellTiter-Glo®) that measures metabolic activity or ATP content, respectively.[6]
-
The IC50 value, representing the concentration of the inhibitor that reduces cell proliferation by 50%, is determined from the dose-response curve.
-
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Cancer cells (e.g., Ba/F3 engineered with EGFR mutations or human NSCLC cell lines) are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The test compound is administered, typically via oral gavage, at various doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.[7][9]
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and points of inhibition for 3rd and 4th generation TKIs.
Experimental Workflow
Caption: A generalized workflow for the preclinical validation of a novel EGFR inhibitor.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Ba/F3 Cells [cytion.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Egfr-IN-140
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of chemical compounds like Egfr-IN-140 are paramount to ensuring a safe laboratory environment and protecting the ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of this compound. The SDS is the primary source of information regarding the compound's hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): When handling this compound in any form (solid or in solution), the following PPE should be worn:
-
Safety glasses with side-shields or chemical safety goggles.
-
A lab coat or other protective clothing.
-
Chemically resistant gloves (e.g., nitrile).
Engineering Controls: All handling of this compound, including preparation of waste containers, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Identification and Segregation: The First Step to Proper Disposal
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Do not mix this compound waste with other waste streams unless compatibility has been verified.
-
Unused or Expired Product: Any pure, unused, or expired this compound should be treated as hazardous chemical waste.
-
Contaminated Materials: All disposable materials that have come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Gloves
-
Pipette tips
-
Vials and tubes
-
Bench paper and wipes
-
-
Solutions: Aqueous and solvent-based solutions containing this compound must be collected as liquid hazardous waste. Do not dispose of these solutions down the drain.[1][2]
Step-by-Step Disposal Protocol for this compound
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical waste disposal procedures, typically managed by the Environmental Health and Safety (EHS) department.[1] These guidelines will provide details on container types, labeling requirements, and pickup schedules.
-
Prepare Waste Containers:
-
Labeling Waste Containers: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated and secure secondary containment area to prevent spills.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible materials.[1]
-
Keep waste containers closed at all times, except when adding waste.
-
-
Arrange for Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If it is safe to do so, prevent the spill from spreading using absorbent materials.
-
Cleanup: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite), sweep or wipe up the material, and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and dispose of all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and the EHS department.
Visualizing Key Processes
To further clarify the procedures and the biological context of this compound, the following diagrams illustrate the recommended waste disposal workflow and the EGFR signaling pathway that this inhibitor targets.
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.
Caption: A diagram showing the EGFR signaling pathway and the inhibitory action of this compound.
References
Personal protective equipment for handling Egfr-IN-140
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Egfr-IN-140 is of utmost importance. Adherence to strict safety protocols is crucial to minimize health risks and ensure a safe laboratory environment. This guide provides essential information on the personal protective equipment (PPE) required for handling this compound, along with operational and disposal plans.
This compound, also known as Mutated EGFR-IN-1 and AZD9291Du Hcl Salt, is a chemical compound that requires careful handling due to its potential health hazards.[1] The available safety data indicates that it can cause acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1]
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment must be worn when handling this compound.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects eyes from splashes and airborne particles of the compound.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. | Prevents skin contact and absorption.[1][2] Change gloves immediately if they become contaminated.[2] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. A disposable gown over the lab coat is recommended for handling the neat compound. | Minimizes the risk of skin exposure and contamination of personal clothing.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form or if ventilation is inadequate.[1][3] An N95 or higher-rated respirator is essential. | Prevents inhalation of dust and aerosols, which can cause respiratory irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk. All handling of solid this compound and the preparation of stock solutions must be performed in a certified chemical fume hood or other suitable ventilated enclosure.[2]
Experimental Workflow for Handling this compound
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[1]
-
Solid Waste : All disposable items contaminated with this compound, such as gloves, weighing paper, pipette tips, and empty vials, should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste : Unused solutions of this compound and contaminated media should be collected in a sealed, shatter-resistant container labeled as hazardous waste.[2][3] Do not pour this waste down the drain.[3][4]
-
Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4] After rinsing, the container can be disposed of as non-hazardous waste, provided all labels are removed or defaced.[4]
Waste Segregation and Disposal Workflow
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
